1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
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Overview
Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a tolyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate, which is then functionalized with a fluorophenyl group. The final step involves the reaction of this intermediate with m-tolyl isocyanate under controlled conditions to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenyl and tolyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
- 1-((1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
Comparison: Compared to its analogs, 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic characteristics and biological activity. Fluorine’s high electronegativity and small size often enhance metabolic stability and binding affinity, making this compound particularly interesting for further research.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-3-2-4-16(9-13)22-19(25)21-11-14-10-18(24)23(12-14)17-7-5-15(20)6-8-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIZHJNFUPFLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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